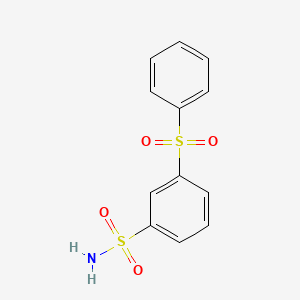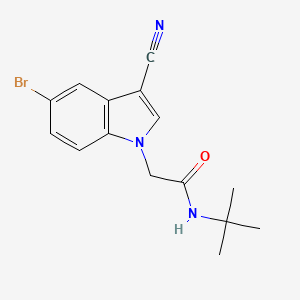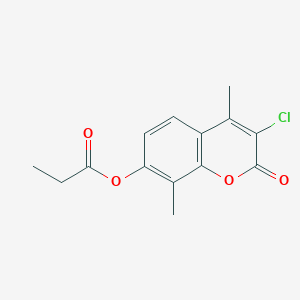
3-(phenylsulfonyl)benzenesulfonamide
Overview
Description
3-(Phenylsulfonyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PSB and has been widely studied for its unique properties and potential benefits.
Scientific Research Applications
Structural Features : Główka, Olubek, and Olczak (1995) examined the structural characteristics of benzenesulfonamide derivatives, including the degree of twisting of the N-phenyl rings relative to the benzene ring of the phenylsulfonamide group. This work contributes to the understanding of the molecular geometry of such compounds (Główka, Olubek, & Olczak, 1995).
Synthesis and Stereochemistry : Croce et al. (2006) discussed the synthesis of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, providing insights into the chemical behavior and structural analysis of such compounds (Croce, Cremonesi, Fontana, & Rosa, 2006).
Enzyme Inhibition Studies : Nocentini et al. (2016) synthesized benzenesulfonamide compounds incorporating phenyl-1,2,3-triazole moieties, which were found to be effective inhibitors of human carbonic anhydrase isoforms. This study is significant for understanding enzyme-inhibitor interactions and potential therapeutic applications (Nocentini et al., 2016).
Electrochemical Synthesis : Mokhtari, Nematollahi, and Salehzadeh (2019) developed an eco-friendly electrochemical method for synthesizing new benzenesulfonamide derivatives. This technique highlights the use of electrochemistry in organic synthesis (Mokhtari, Nematollahi, & Salehzadeh, 2019).
Crystal and Molecular Structure Analysis : Rublova et al. (2017) synthesized and analyzed the crystal and molecular structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, contributing to the knowledge of the structural characteristics of sterically hindered organic molecules (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Iron-Catalyzed Synthesis : Zhang et al. (2023) developed an iron-catalyzed synthesis method for benzosultams, showcasing a novel approach in organic synthesis with implications for pharmaceutical and chemical industries (Zhang, Yu, Zhu, Liu, Zhang, Zhao, Xia, & Li, 2023).
Directed Metalation Group Applications : Familoni (2002) highlighted the potential of benzenesulfonamide as a Directed Metalation Group (DMG), showing its applications in heterocyclic synthesis and other chemical transformations (Familoni, 2002).
properties
IUPAC Name |
3-(benzenesulfonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c13-19(16,17)12-8-4-7-11(9-12)18(14,15)10-5-2-1-3-6-10/h1-9H,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMATFXFXPYYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)

![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)

![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)


![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)